Vemircopan - 2086178-00-7

Vemircopan

Catalog Number: EVT-3461748
CAS Number: 2086178-00-7
Molecular Formula: C29H28BrN7O3
Molecular Weight: 602.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vemircopan is an orally bioavailable inhibitor of complement factor D (FD; CFD), a serine protease that cleaves complement factor B, with potential complement system inhibiting activity. Upon administration, vemircopan targets, binds to and blocks the activity of FD, and thereby inhibits cleavage of complement factor B into Ba and Bb in the alternative pathway of the complement cascade. This inhibits FD-mediated signaling and activation of the alternative complement pathway (ACP), blocks complement-mediated hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) and prevents ACP-induced tissue damage. FD plays a key role in the activation of the ACP.
Overview

Vemircopan, also known by its developmental code ALXN2050, is a novel therapeutic agent developed by AstraZeneca. It is classified as a complement factor D inhibitor, targeting the alternative pathway of the complement system, which plays a crucial role in immune response and inflammation. Vemircopan is primarily investigated for its potential in treating various complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria and immunoglobulin A nephropathy.

Source and Classification

Vemircopan is sourced from AstraZeneca's research and development efforts aimed at addressing unmet medical needs in hematological and renal disorders. As a complement factor D inhibitor, it falls under the category of biologics that modulate the immune system to reduce pathological processes associated with excessive complement activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of vemircopan involves complex organic chemistry techniques aimed at producing a highly selective inhibitor of factor D. While specific proprietary methods are not publicly disclosed, the synthesis likely includes:

  • Chemical Reactions: Multi-step synthetic pathways that may involve coupling reactions, protection-deprotection strategies, and purification processes such as chromatography.
  • Characterization Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to confirm the purity and identity of the compound.
Molecular Structure Analysis

Structure and Data

Structural Features

  • Molecular Weight: Specific molecular weight data is not available but is expected to be consistent with small-molecule drugs.
  • Functional Groups: Likely includes amine or carboxylic acid groups that facilitate binding to the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Vemircopan operates through competitive inhibition of factor D, which is essential for the activation of the alternative complement pathway. The chemical reaction can be summarized as follows:

  1. Inhibition Mechanism: Vemircopan binds to the active site of factor D, preventing it from cleaving complement component B.
  2. Resulting Effects: This inhibition reduces the formation of C3 convertase, thereby decreasing downstream complement activation and inflammation.
Mechanism of Action

Process and Data

The mechanism of action for vemircopan involves several steps:

  • Binding: The compound selectively binds to factor D within the complement system.
  • Inhibition: By inhibiting factor D activity, vemircopan prevents the cleavage of complement component B.
  • Outcome: This results in reduced levels of C3a and C5a, key pro-inflammatory mediators, ultimately leading to decreased inflammation and tissue damage associated with conditions like paroxysmal nocturnal hemoglobinuria.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Vemircopan's solubility profile is designed for oral bioavailability, which is critical for patient compliance.
  • Stability: Stability studies are essential to ensure that the compound maintains efficacy over its shelf life.

Chemical Properties

  • pH Sensitivity: The compound's stability in various pH conditions can influence its pharmacokinetics.
  • Reactivity: Understanding potential reactivity with biological molecules is crucial for predicting side effects.
Applications

Scientific Uses

Vemircopan is primarily being explored for:

  • Paroxysmal Nocturnal Hemoglobinuria: Clinical trials demonstrate its efficacy in controlling intravascular hemolysis.
  • Immunoglobulin A Nephropathy: Emerging studies suggest potential benefits in managing this kidney disorder through modulation of the complement pathway.

Properties

CAS Number

2086178-00-7

Product Name

Vemircopan

IUPAC Name

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide

Molecular Formula

C29H28BrN7O3

Molecular Weight

602.5 g/mol

InChI

InChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1

InChI Key

OCXAGXCMZACNEC-CTWZREHQSA-N

SMILES

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C

Canonical SMILES

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C

Isomeric SMILES

CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.